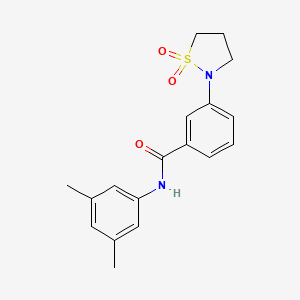

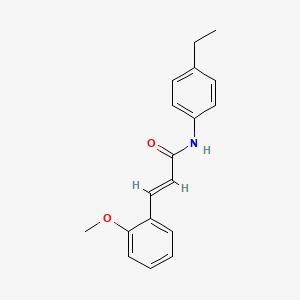

N-(3,5-dimethylphenyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzamide derivatives is a common theme in the provided papers. For instance, paper describes the microwave-assisted synthesis of Schiff's bases containing a thiadiazole scaffold and benzamide groups. Similarly, paper discusses the use of N,N'-carbonyldi[2(3H)-benzoxazolethione] as a condensing agent for the synthesis of amides. Paper reports the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides using 4-aminophenazone. Paper details the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives through direct acylation reactions. Paper describes the preparation of benzamide derivatives from 2-aminothiazole and 2-amino-2-thiazoline. Lastly, paper outlines the synthesis of N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)benzamide derivatives for anti-tubercular activity.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using various spectroscopic techniques. Infrared (IR), nuclear magnetic resonance (NMR), mass spectral studies, and elemental analysis are commonly used for structural confirmation as mentioned in paper . Paper utilizes X-ray single crystallography to reveal the solid-state properties of the synthesized benzamide derivatives. Paper reports the crystal structure of some compounds, and paper uses density functional theory (DFT) calculations to determine ground state molecular geometries and vibrational frequencies.

Chemical Reactions Analysis

The papers do not provide extensive details on the chemical reactions of "N-(3,5-dimethylphenyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide" specifically. However, they do discuss the reactivity of similar benzamide derivatives. For example, paper mentions the colorimetric sensing of fluoride anions by a benzamide derivative, indicating a specific chemical interaction. Paper shows the utility of a condensing agent in the preparation of amides and other related compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are explored in several papers. Paper investigates the vibrational, electronic, and nonlinear optical properties of N-aryl ring substituted benzamide compounds. The electrochemical properties are measured by cyclic voltammetry. Paper performs a computational study to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, indicating good oral drug-like behavior for the synthesized compounds.

科学的研究の応用

Herbicidal Applications

N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a compound similar to the queried chemical, has been identified as a representative of a group of benzamides with herbicidal activity. These compounds show potential in agricultural applications for controlling annual and perennial grasses in forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).

Anticonvulsant Properties

4-Amino-N-(2,6-dimethylphenyl)benzamide, a derivative of the compound , has been identified as a potent anticonvulsant. Studies have synthesized and evaluated its analogues in various anticonvulsant models, finding them superior to phenytoin in the maximal electroshock seizure test (Lambert et al., 1995).

Reactions with Phenols

A study focusing on the chemistry of cyclic aminooxycarbenes found that oxazolidin-2-ylidenes and one tetrahydro-1,3-oxazin-2-ylidene, generated from Δ3-1,3,4-oxadiazolines, reacted with phenols. This research provides insights into the interactions of similar benzamide compounds with other chemicals, potentially leading to new chemical syntheses (Couture & Warkentin, 1997).

Synthesis and Antimicrobial Activities

A study on N-(5-benzylidene-4-oxo-2-substituted phenylthiazolidin-3-yl)-5-((1, 3-dioxoisoindolin-2-yl) methyl)-2-hydroxybenzamide derivatives revealed promising antibacterial activities, suggesting the potential of such compounds in antimicrobial applications (Patel & Dhameliya, 2010).

Anticancer and Antioxidant Properties

Compounds related to the queried chemical, specifically N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives, have been synthesized and tested for anticancer and antioxidant activities. These compounds showed potential efficacy against various cancer cell lines and were effective in scavenging free radicals (Gudipati, Anreddy, & Manda, 2011).

Ultrasound-Assisted Synthesis for Anti-Tubercular Applications

A study on the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide demonstrated its potential as an anti-tubercular agent. The compounds synthesized were evaluated for in vitro anti-tubercular activity and showed promising results (Nimbalkar et al., 2018).

Anticonvulsant Screening

Further supporting its anticonvulsant properties, a study on para-substituted-N-(2,6-diisopropylphenyl) benzamides, closely related to the queried compound, demonstrated partial protection against chemically induced seizures in mice (Afolabi, Barau, & Agbede, 2012).

特性

IUPAC Name |

N-(3,5-dimethylphenyl)-3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-13-9-14(2)11-16(10-13)19-18(21)15-5-3-6-17(12-15)20-7-4-8-24(20,22)23/h3,5-6,9-12H,4,7-8H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGCWBJLOJAKGNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)N3CCCS3(=O)=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2553045.png)

![6-(4-ethylpiperazin-1-yl)-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2553046.png)

![Methyl 4-[(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2553048.png)

![Methyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate](/img/structure/B2553050.png)

![N-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2553055.png)

![3,5-Dimethyl-N-[1-(oxan-4-yl)azetidin-3-yl]-1,2-oxazole-4-sulfonamide](/img/structure/B2553058.png)

![Acetamide, 2-chloro-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]-](/img/structure/B2553059.png)

![(1R,2R,5S,6R,7R)-6,8,8-Trimethyl-3-azatricyclo[5.1.1.02,5]nonan-4-one](/img/structure/B2553062.png)

![2-Chloro-N-[(3-methoxy-4-methylphenyl)methyl]-N-(oxan-3-yl)acetamide](/img/structure/B2553064.png)

![N-(4-(3-((6-chlorobenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide](/img/structure/B2553067.png)